molecular formula C17H21N5O2 B11796304 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

Cat. No.: B11796304
M. Wt: 327.4 g/mol
InChI Key: PXQASURUOGRUHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves several steps, starting from the appropriate substituted phenyl and pyridazine derivatives. The synthetic route typically includes:

    Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a nitrile or an ester to form the triazole ring.

    Attachment of the dimethoxyphenyl group: This is achieved through a substitution reaction, where the dimethoxyphenyl group is introduced to the triazole ring.

    Formation of the pyridazine ring: This involves the cyclization of the triazole derivative with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the amine group:

Chemical Reactions Analysis

1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Mechanism of Action

The mechanism of action of 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of aromatic amino acids, which is a potential target for antimicrobial and anticancer therapies . The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic development.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[6-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C17H21N5O2/c1-10(2)16(18)17-20-19-15-8-6-13(21-22(15)17)12-9-11(23-3)5-7-14(12)24-4/h5-10,16H,18H2,1-4H3

InChI Key

PXQASURUOGRUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1N=C(C=C2)C3=C(C=CC(=C3)OC)OC)N

Origin of Product

United States

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